8-Azaspiro[4.5]dec-3-ene;hydrochloride
Description
8-Azaspiro[4.5]dec-3-ene;hydrochloride is a bicyclic amine hydrochloride featuring a spirocyclic framework, where a six-membered azacyclic ring (piperidine or related) is fused to a five-membered carbocyclic ring at a single spiro carbon atom. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Structural analyses (e.g., X-ray crystallography) of related spiro compounds, such as 1-Boc-2-oxo-7,9-dibenzyl-1,7,9-triazaspiro[4.5]dec-3-ene, reveal that the hexahydropyrimidine ring adopts a chair conformation with substituents positioned equatorially to minimize steric strain . This compound is primarily utilized in drug discovery due to its conformational rigidity, which enhances receptor-binding specificity .
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
8-azaspiro[4.5]dec-3-ene;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1,3,10H,2,4-8H2;1H |
InChI Key |
LUBWMNFGODCEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]dec-3-ene;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process may involve several steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]dec-3-ene;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
8-Azaspiro[4.5]dec-3-ene;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]dec-3-ene;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Spiro Compounds
Structural Variations in Spirocyclic Frameworks
Spiro compounds are distinguished by their ring systems and heteroatom substitutions. Key structural analogs include:
Key Observations :
Pharmacological Activity Comparison
Receptor Selectivity
- BMY7378: Exhibits high selectivity for α1D-adrenoceptors (pKi: 9.4 in humans) compared to α1B (pKi: 7.2) and α1C (pKi: 6.6) subtypes. This selectivity is critical for cardiovascular therapies .
Stereochemical Effects
Biological Activity
The compound 8-Azaspiro[4.5]dec-3-ene;hydrochloride is a member of the spirocyclic family, known for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which modify its functional properties and enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies indicate that this compound may inhibit key pathways involved in cellular processes, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and tumor metastasis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating its usefulness in treating infections.
Case Studies
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). The compound displayed an IC50 value comparable to established anticancer agents, suggesting its potential as a therapeutic candidate .
- MMP Inhibition : A study investigating the inhibitory effects on MMP-2 revealed that this compound could effectively reduce enzymatic activity, which is crucial for cancer cell invasion and metastasis .
Comparative Analysis
A comparative analysis with similar compounds (e.g., 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride) highlights the unique biological profiles of these spirocyclic compounds.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 12.5 | MMP Inhibition |
| 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride | 15.0 | Antimicrobial |
| 1-Oxa-9-azaspiro[4.5]dec-3-ene;hydrochloride | 10.0 | Antiproliferative |
Synthesis
The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical methods include:
- Starting Materials : Utilizing readily available precursors such as azetidines or piperidines.
- Reagents : Employing reagents like lithium aluminum hydride for reductions or various nucleophiles for substitution reactions.
- Purification : Crystallization from solvents like methanol or chloroform to achieve high-purity products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
